2-[(Tetrahydro-furan-2-ylmethyl)-carbamoyl]-cyclohexanecarboxylic acid
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Overview
Description
2-[(Tetrahydro-furan-2-ylmethyl)-carbamoyl]-cyclohexanecarboxylic acid is a compound with the molecular formula C13H21NO4 It is a derivative of cyclohexanecarboxylic acid, featuring a tetrahydrofuran ring attached via a carbamoyl linkage
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It’s known that the compound contains a tetrahydrofuran group, which is often involved in nucleophilic substitution reactions . This suggests that the compound might interact with its targets through such mechanisms.
Biochemical Pathways
Furan derivatives have been shown to have a wide range of biological activities, including antimicrobial, antibacterial, anticancer, antiviral, and antitumor properties . Therefore, it’s possible that this compound could affect multiple biochemical pathways.
Result of Action
As the compound is part of a collection of rare and unique chemicals provided to early discovery researchers, its effects are likely under investigation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tetrahydro-furan-2-ylmethyl)-carbamoyl]-cyclohexanecarboxylic acid typically involves the reaction of tetrahydrofuran-2-ylmethylamine with cyclohexanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Tetrahydro-furan-2-ylmethyl)-carbamoyl]-cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(Tetrahydro-furan-2-ylmethyl)-carbamoyl]-cyclohexanecarboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid derivatives: Compounds with similar structures but different substituents on the cyclohexane ring.
Tetrahydrofuran derivatives: Compounds featuring the tetrahydrofuran ring but with different functional groups attached.
Uniqueness
2-[(Tetrahydro-furan-2-ylmethyl)-carbamoyl]-cyclohexanecarboxylic acid is unique due to the combination of the tetrahydrofuran ring and the cyclohexanecarboxylic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
2-(oxolan-2-ylmethylcarbamoyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c15-12(14-8-9-4-3-7-18-9)10-5-1-2-6-11(10)13(16)17/h9-11H,1-8H2,(H,14,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVSNSZUJWTKKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NCC2CCCO2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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